molecular formula C21H24N4O4 B1225096 N-[(2S)-1-(1H-benzimidazol-2-ylamino)-3-methyl-1-oxobutan-2-yl]-3,5-dimethoxybenzamide

N-[(2S)-1-(1H-benzimidazol-2-ylamino)-3-methyl-1-oxobutan-2-yl]-3,5-dimethoxybenzamide

Cat. No. B1225096
M. Wt: 396.4 g/mol
InChI Key: HJGDTFGCXILSEZ-SFHVURJKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[(2S)-1-(1H-benzimidazol-2-ylamino)-3-methyl-1-oxobutan-2-yl]-3,5-dimethoxybenzamide is a secondary carboxamide.

Scientific Research Applications

Synthesis and Anti-inflammatory Properties

  • N-[(2S)-1-(1H-benzimidazol-2-ylamino)-3-methyl-1-oxobutan-2-yl]-3,5-dimethoxybenzamide and its derivatives have been synthesized and evaluated for their anti-inflammatory properties. For example, the study by Prajapat and Talesara (2016) synthesized derivatives exhibiting significant anti-inflammatory activity, compared to standard drugs (Prajapat & Talesara, 2016).

Antimicrobial and Antibacterial Effects

  • Some derivatives of this compound demonstrate promising bactericidal effects, particularly against methicillin-resistant Staphylococcus aureus (MRSA). Zadrazilova et al. (2015) showed the bactericidal kinetics of certain derivatives, with one compound exhibiting a remarkable rapid concentration-dependent bactericidal effect (Zadrazilova et al., 2015).

Antioxidant Activity

  • Derivatives of this compound also show antioxidant properties. Kuş et al. (2004) found that certain benzimidazole derivatives, structurally similar to N-[(2S)-1-(1H-benzimidazol-2-ylamino)-3-methyl-1-oxobutan-2-yl]-3,5-dimethoxybenzamide, exhibited inhibitory activity on lipid peroxidation in rat liver, suggesting potential antioxidant applications (Kuş et al., 2004).

Radiolabelling for Research

  • This compound has been used in the synthesis of tritium-labeled derivatives for research purposes. Hong et al. (2015) described the synthesis of a tritium-labeled derivative, highlighting its potential for research in chemokine receptor antagonism (Hong et al., 2015).

Anticancer Potential

  • Some derivatives of this compound have shown potential anticancer properties. Varshney et al. (2015) synthesized and tested a series of derivatives for antiproliferative activity against various human cancer cell lines, indicating their potential as chemotherapeutic agents (Varshney et al., 2015).

properties

Product Name

N-[(2S)-1-(1H-benzimidazol-2-ylamino)-3-methyl-1-oxobutan-2-yl]-3,5-dimethoxybenzamide

Molecular Formula

C21H24N4O4

Molecular Weight

396.4 g/mol

IUPAC Name

N-[(2S)-1-(1H-benzimidazol-2-ylamino)-3-methyl-1-oxobutan-2-yl]-3,5-dimethoxybenzamide

InChI

InChI=1S/C21H24N4O4/c1-12(2)18(20(27)25-21-22-16-7-5-6-8-17(16)23-21)24-19(26)13-9-14(28-3)11-15(10-13)29-4/h5-12,18H,1-4H3,(H,24,26)(H2,22,23,25,27)/t18-/m0/s1

InChI Key

HJGDTFGCXILSEZ-SFHVURJKSA-N

Isomeric SMILES

CC(C)[C@@H](C(=O)NC1=NC2=CC=CC=C2N1)NC(=O)C3=CC(=CC(=C3)OC)OC

Canonical SMILES

CC(C)C(C(=O)NC1=NC2=CC=CC=C2N1)NC(=O)C3=CC(=CC(=C3)OC)OC

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-[(2S)-1-(1H-benzimidazol-2-ylamino)-3-methyl-1-oxobutan-2-yl]-3,5-dimethoxybenzamide
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N-[(2S)-1-(1H-benzimidazol-2-ylamino)-3-methyl-1-oxobutan-2-yl]-3,5-dimethoxybenzamide
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N-[(2S)-1-(1H-benzimidazol-2-ylamino)-3-methyl-1-oxobutan-2-yl]-3,5-dimethoxybenzamide
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N-[(2S)-1-(1H-benzimidazol-2-ylamino)-3-methyl-1-oxobutan-2-yl]-3,5-dimethoxybenzamide

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